![molecular formula C23H20N2O4 B5036576 N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine, also known as BANA, is a peptide that has been synthesized and studied for its potential applications in scientific research. BANA is a derivative of beta-alanine, an amino acid that is naturally found in the human body. BANA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes involved in cell proliferation, and the modulation of inflammatory pathways. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as DPP-4, which is involved in the regulation of glucose metabolism. In addition, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has several advantages for lab experiments, including its stability and ease of synthesis. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is a stable compound that can be easily synthesized using standard peptide synthesis techniques. However, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine also has some limitations for lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine. One area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a therapeutic agent for autoimmune diseases. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a chemotherapeutic agent for cancer. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of various types of cancer. Finally, further research is needed to fully understand the mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine and its potential applications in other scientific fields.
Méthodes De Synthèse
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One commonly used method involves coupling benzoyl chloride with 1-naphthylamine to form a benzoylamino-1-naphthyl compound. This compound is then coupled with beta-alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine.
Applications De Recherche Scientifique
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been studied for its potential applications in a variety of scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases. In cancer research, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)13-14-24-23(29)20(25-22(28)17-8-2-1-3-9-17)15-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,15H,13-14H2,(H,24,29)(H,25,28)(H,26,27)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPLRKWXZJYOSS-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)
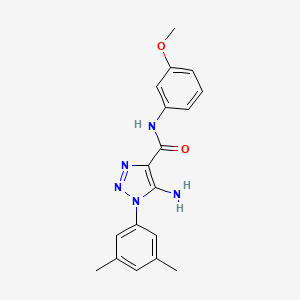
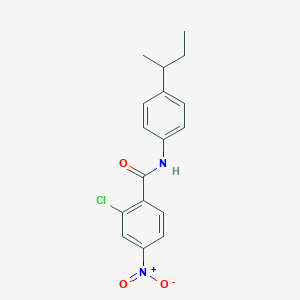
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
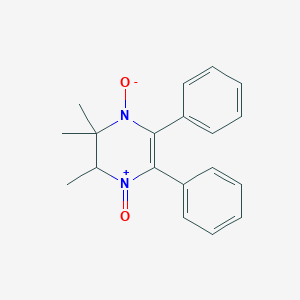
![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
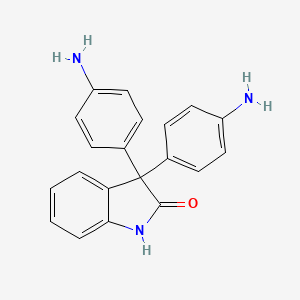
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
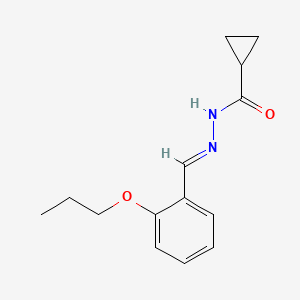
![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)